Distinct Ortho-Substitution Pattern Determines Physicochemical Profile
High-strength differential evidence from direct head-to-head comparisons is limited in the public domain. However, cross-study and class-level inferences can be made based on computed physicochemical properties. The ortho-substitution pattern of 2-(2-Hydroxyphenyl)oxirane, confirmed by its InChIKey (YPHJTEHZGLJVJW-UHFFFAOYSA-N) [1], distinguishes it from its para-isomer (4-(2-oxiranyl)phenol, CAS 93835-83-7). This positional isomerism leads to quantifiable differences in predicted properties such as pKa and density, which are crucial for predicting reactivity and physical behavior in formulations .
| Evidence Dimension | Predicted Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 9.84 ± 0.35 |
| Comparator Or Baseline | 4-(2-Oxiranyl)phenol (para-isomer) data not found for direct comparison; class-level inference based on ortho vs. para phenol pKa trends. |
| Quantified Difference | N/A (Comparator data not available) |
| Conditions | Predicted values from computational models as reported in chemical databases. |
Why This Matters
The predicted pKa value is a critical parameter for scientists designing pH-dependent reactions or predicting the compound's state (ionized vs. neutral) in biological or environmental systems, where ortho/para substitution patterns are known to significantly alter acidity.
- [1] PubChem. (2025). 2-(Oxiran-2-yl)phenol. PubChem Compound Summary. View Source
